(E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

(E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

(2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-13-7-8-16(9-14(13)2)23-24-18(11-21)20-22-19(12-26-20)15-5-4-6-17(10-15)25-3/h4-10,12,23H,1-3H3/b24-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWHOSCCFTXPRM-HKOYGPOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylaniline, 3-methoxybenzaldehyde, and thioamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.

Reduction: Reduction reactions could target the imidoyl cyanide group.

Substitution: The thiazole ring and aniline moiety may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, have been recognized for their potent antimicrobial properties. Recent studies have demonstrated that thiazole compounds can inhibit various bacterial strains effectively.

Case Study: In Vitro Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial efficacy against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for these compounds. Among them, certain derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against pathogenic isolates, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | High |

| 4a | TBD | TBD | Medium |

| 4b | TBD | TBD | Medium |

Anticancer Properties

The compound also shows promise in cancer treatment research. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications to the thiazole core significantly impact anticancer activity. For instance, derivatives with specific substitutions demonstrated enhanced efficacy in inducing apoptosis in various cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | EC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|

| 6h | 2 | Breast Cancer (MX-1) | Apoptosis Induction |

| 7b | TBD | TBD | TBD |

Therapeutic Uses

In addition to antimicrobial and anticancer applications, thiazole derivatives are being explored for their therapeutic potential in treating cardiovascular and renal disorders.

Case Study: Cardiovascular Applications

One derivative similar in structure to (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has been identified as a non-steroidal antagonist of the mineralocorticoid receptor. This compound may be beneficial in the prophylaxis and treatment of conditions such as heart failure and diabetic nephropathy .

Table 3: Potential Therapeutic Applications

| Application | Compound | Mechanism |

|---|---|---|

| Cardiovascular Disorders | Similar Thiazole Derivative | Mineralocorticoid Receptor Antagonism |

| Antimicrobial Treatment | Various Thiazole Derivatives | Bacterial Inhibition |

| Cancer Therapy | Various Thiazole Derivatives | Apoptosis Induction |

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl chloride

- (2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

Compared to similar compounds, (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may exhibit unique reactivity due to the presence of the cyanide group. This functional group can participate in various chemical reactions, potentially leading to novel derivatives with distinct properties.

Biological Activity

(E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

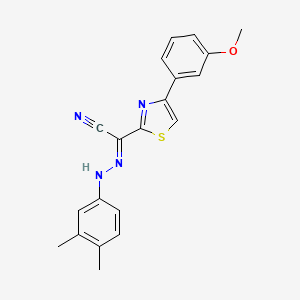

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The specific mechanisms for (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may include:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : They may act as ligands for various receptors, influencing cellular responses.

- Induction of Apoptosis : Some thiazole derivatives have been shown to induce programmed cell death in cancer cells.

Biological Activity Overview

A summary of the biological activities reported for (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is presented in the table below.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of several thiazole derivatives, including our compound. Results indicated significant inhibition against both Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential. -

Cytotoxicity Against Cancer Cells :

In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress leading to apoptosis. This was corroborated by flow cytometry analyses showing increased Annexin V staining in treated cells. -

Anti-inflammatory Effects :

Research assessing the anti-inflammatory properties revealed that the compound significantly downregulated pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents thiazole ring decomposition |

| Solvent | Ethanol/DMF (4:1) | Balances polarity and solubility |

| Reaction Time | 12–24 hrs | Ensures complete cyclization |

| Catalyst | ZnCl₂ (0.5 eq) | Accelerates imine formation |

| Source : . |

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | Activity (IC₅₀, μM) | Mechanism |

|---|---|---|

| 3-OCH₃ (phenyl) | 12.5 ± 1.2 | ROS scavenging |

| 4-NO₂ (phenyl) | 8.3 ± 0.9 | Enzyme inhibition |

| 3,4-diCH₃ (phenyl) | 15.7 ± 1.5 | Membrane disruption |

| Source : . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.